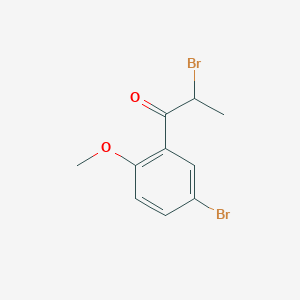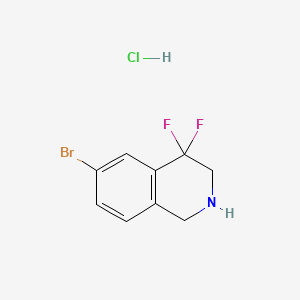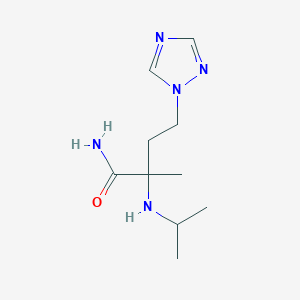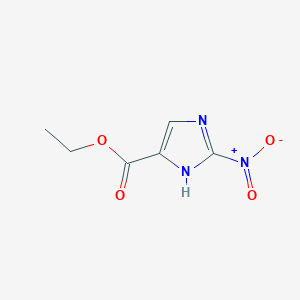
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonate groups attached to a ferrio center, making it a compound of interest in both academic and industrial research.
Vorbereitungsmethoden
The synthesis of Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate typically involves the reaction of iron salts with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to form different iron complexes.
Substitution: The trifluoromethanesulfonate groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for iron-related disorders.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability
Wirkmechanismus
The mechanism by which Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate exerts its effects involves the interaction of the ferrio center with various molecular targets. The trifluoromethanesulfonate groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways involved depend on the context of its use, whether in catalysis, biological studies, or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate can be compared with other iron-based compounds such as:
Iron(III) chloride: Commonly used in organic synthesis but lacks the unique properties imparted by the trifluoromethanesulfonate groups.
Iron(III) acetylacetonate: Used as a catalyst in various reactions but has different solubility and reactivity profiles.
Iron(III) nitrate: Another iron-based oxidizing agent but with different applications and reactivity.
The uniqueness of this compound lies in its combination of high reactivity, stability, and the presence of trifluoromethanesulfonate groups, which make it suitable for specialized applications .
Eigenschaften
Molekularformel |
C3H3F9FeO9S3 |
|---|---|
Molekulargewicht |
506.1 g/mol |
IUPAC-Name |
iron;trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
InChI-Schlüssel |
ZDMNSINLFUYKFE-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


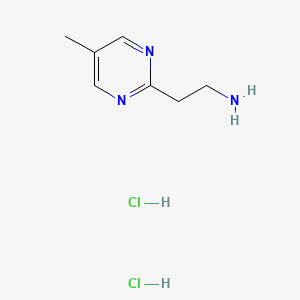
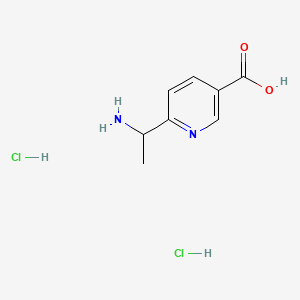

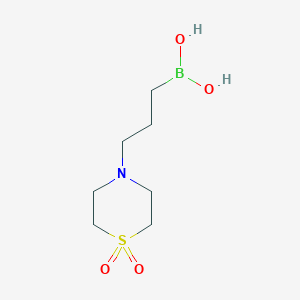
![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
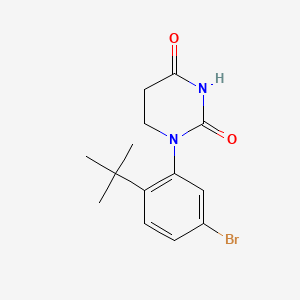
![Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484780.png)

